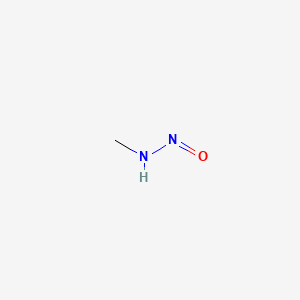

N-Nitrosomethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-nitrosomethanamine is a nitroso compound.

N-Nitrosomethanamine belongs to the class of organic compounds known as alkyldiazohydroxides. These are organonitrogen compounds with the general formula RN=NOH, where R = organyl.

Aplicaciones Científicas De Investigación

Toxicological Research

Carcinogenic Properties

N-Nitrosomethylamine is recognized for its carcinogenic potential. Studies have shown that exposure to this compound can lead to various types of cancer in animal models. For instance, occupational exposure to N-Nitrosodimethylamine (a closely related compound) has been linked to increased risks of gastric, liver, and bladder cancers in humans . In animal studies, administration of this compound resulted in notable tumor formation, emphasizing the need for rigorous safety assessments in environments where exposure may occur.

Mechanisms of Action

The mechanisms through which this compound exerts its carcinogenic effects involve metabolic activation leading to DNA damage. Research indicates that the compound can form reactive intermediates that interact with cellular macromolecules, resulting in mutagenic changes . Understanding these mechanisms is crucial for developing risk assessment models and regulatory guidelines.

Environmental Applications

Biodegradation Studies

Recent studies have explored the biodegradation of this compound in various environmental settings. For instance, the bacterium Rhodococcus ruber ENV425 has been shown to effectively degrade N-Nitrosodimethylamine under aerobic conditions, highlighting potential bioremediation strategies for contaminated sites . This application is critical for addressing environmental pollution and mitigating the effects of hazardous compounds.

Pharmaceutical Implications

Contamination Concerns

this compound has been detected as a contaminant in pharmaceutical products, raising significant safety concerns. Regulatory agencies have mandated that all marketed medical products undergo risk assessments for N-nitrosamines due to their high carcinogenic potency . The presence of these compounds in drugs necessitates stringent quality control measures during manufacturing processes to ensure consumer safety.

Analytical Techniques

The development of analytical methods for detecting this compound in pharmaceutical formulations is essential. Techniques such as gas chromatography coupled with thermal energy analysis have been employed to quantify trace levels of these compounds . These methods are vital for maintaining compliance with regulatory standards and ensuring the safety of pharmaceutical products.

Case Studies

Propiedades

Número CAS |

64768-29-2 |

|---|---|

Fórmula molecular |

CH4N2O |

Peso molecular |

60.056 g/mol |

Nombre IUPAC |

N-methylnitrous amide |

InChI |

InChI=1S/CH4N2O/c1-2-3-4/h1H3,(H,2,4) |

Clave InChI |

CIJBKNZDKBKMFU-UHFFFAOYSA-N |

SMILES |

CNN=O |

SMILES canónico |

CNN=O |

Key on ui other cas no. |

64768-29-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.